molecular formula C15H12F3N3O4 B2945136 5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 332856-52-7

5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2945136
CAS No.: 332856-52-7
M. Wt: 355.273
InChI Key: XLRYNLAQFRRTLC-UHFFFAOYSA-N
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Description

Structural Overview:
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocyclic system fused with a pyrazole and pyrimidine ring. Key substitutions include:

  • Position 7: A trifluoromethyl (-CF₃) group, known to enhance lipophilicity and resistance to oxidative metabolism .
  • Position 2: A carboxylic acid (-COOH) functional group, which improves water solubility and enables salt formation for pharmaceutical applications.

Theoretical molecular weight is ~383.29 g/mol.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-3,5,8,12,19H,4,6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRYNLAQFRRTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity across various domains including anticancer, antifungal, and insecticidal properties.

Chemical Structure and Properties

The compound's molecular formula is C22H19F3N6O3C_{22}H_{19}F_3N_6O_3 with a molecular weight of approximately 472.43 g/mol. The presence of the benzodioxole moiety and trifluoromethyl group contributes to its unique biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activities. For instance, it has shown effectiveness against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The following table summarizes the anticancer activities observed:

Cell Line Inhibition Rate (%) at 5 µg/ml
PC354.94 - 64.20
K5620 - 37.80
HeLa0 - 48.25
A5490 - 40.78

These results indicate that while the compound exhibits promising activity, it is generally less potent than established chemotherapeutics like doxorubicin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various fungal strains. In vitro tests revealed significant inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum. The results are summarized in the following table:

Fungal Strain Inhibition Rate (%)
B. cinerea96.76 - 100
S. sclerotiorum82.73
Phomopsis sp.54.37 - 82.34
C. gloeosporioides35.12 - 69.75

The compound's antifungal activity was comparable to that of tebuconazole, a commonly used fungicide .

Insecticidal Activity

Insecticidal tests have shown that this compound exhibits potential against agricultural pests such as Spodoptera frugiperda and Mythimna separata. The corrected mortality rates at a concentration of 500 µg/ml were evaluated against a positive control (chlorantraniliprole). While specific mortality rates were not detailed in the available literature, preliminary results suggest that the compound possesses insecticidal properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. The presence of the benzodioxole group appears to enhance anticancer and antifungal activities while maintaining low toxicity profiles.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. Researchers found that specific substitutions on the pyrazolo[1,5-a]pyrimidine ring led to enhanced bioactivity against targeted cancer cells while reducing cytotoxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of the target compound with key analogs is provided below, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Target Compound : 5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: Benzodioxolyl; 7: -CF₃; 2: -COOH ~C₁₆H₁₂F₃N₃O₅ Enhanced solubility (-COOH), metabolic stability (benzodioxolyl, -CF₃) Estimated from
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5: Ethyl; 7: -CF₃; 3: -COOH C₁₁H₁₂F₃N₃O₂ Discontinued (likely due to inferior pharmacokinetics vs. benzodioxolyl analogs)
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: Furan-2-yl; 7: -CF₃; 2: -COOH C₁₂H₆F₃N₃O₃ Lower molecular weight (297.19 g/mol); potential antibacterial applications
N-(2-Chlorophenyl)-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide 5: Benzodioxolyl; 7: -CF₃; 2: -CONH-(2-Cl-C₆H₄) C₂₁H₁₆ClF₃N₄O₃ Improved cell permeability (amide vs. acid) but reduced solubility
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5: 4-MeO-C₆H₄; 7: -CF₂H; 3: -COOEt C₁₇H₁₄F₂N₃O₃ Higher logP (lipophilicity) due to ethoxycarbonyl group

Key Observations:

Substituent Effects on Solubility :

  • The carboxylic acid group at position 2 (target compound) enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl carboxylate in or carboxamide in ).
  • Benzodioxolyl at position 5 improves metabolic stability over furan or phenyl groups due to reduced cytochrome P450-mediated oxidation .

Biological Relevance :

  • Trifluoromethyl (-CF₃) at position 7 is a common feature in kinase inhibitors (e.g., Pim1 kinase inhibitors with IC₅₀ values <30 nM ).
  • The carboxamide analog () may exhibit better blood-brain barrier penetration but requires prodrug strategies for solubility .

Synthetic Accessibility :

  • The target compound can be synthesized via Suzuki-Miyaura cross-coupling (C-5 benzodioxolyl installation) and lactam activation (C-3 functionalization), as demonstrated in related pyrazolo[1,5-a]pyrimidines .
  • Alternative routes include Buchwald-Hartwig amination for nitrogen-containing substituents .

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl and benzodioxol substituents?

The core structure can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example, Ahmetaj et al. () used 5-aminopyrazole and (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol under ambient conditions to form pyrazolo[1,5-a]pyrimidine intermediates. The trifluoromethyl group is typically introduced via pre-functionalized enaminones or post-synthetic modifications, while the benzodioxol moiety can be incorporated through coupling reactions using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm regioselectivity and substituent positions (e.g., distinguishing between C-5 and C-7 substitution patterns). For example, the trifluoromethyl group at C-7 shows distinct 19^19F coupling in NMR .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, as demonstrated in Abdelhamid et al. () for benzofuran-containing derivatives .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as shown in Liu et al. () for a related pyrazolo[1,5-a]pyrimidine derivative .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity depends on the electronic and steric properties of the starting materials. For example:

  • Solvent effects : Polar solvents like PEG-400 () or ethanol/DMF mixtures () favor cyclization at specific positions by stabilizing transition states .
  • Catalytic systems : Palladium-mediated coupling (e.g., Suzuki-Miyaura in ) enables late-stage functionalization of the pyrimidine core without disrupting existing substituents .
  • Substituent-directed synthesis : Electron-withdrawing groups (e.g., trifluoromethyl) at C-7 direct electrophilic substitution to C-5, as observed in Ren et al. () .

Q. What strategies mitigate contradictions in reaction yields or byproduct formation during coupling steps?

  • Optimizing activating agents : BPC (bis(pentafluorophenyl) carbonate) improves coupling efficiency compared to traditional carbodiimides, reducing side reactions like ester hydrolysis () .
  • Temperature control : Lower temperatures (e.g., 20°C for bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate reactions in ) minimize decomposition of acid-sensitive intermediates .
  • Purification protocols : Gradient chromatography or recrystallization in DMF/water () isolates target compounds from regioisomeric byproducts .

Q. How can computational methods aid in predicting the bioactivity of this compound?

  • Docking studies : Modeling interactions with targets like kinases or benzodiazepine receptors () identifies key binding motifs, such as the benzodioxol group’s role in π-π stacking .
  • QSAR modeling : Correlates substituent electronegativity (e.g., trifluoromethyl’s lipophilicity) with cellular permeability, as demonstrated in antitrypanosomal analogs () .
  • DFT calculations : Predicts stability of tautomeric forms (e.g., enol-keto equilibria in the carboxylic acid moiety) under physiological conditions .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Cross-validation : Combine 1^1H-13^13C HSQC and HMBC NMR to assign ambiguous proton environments (e.g., distinguishing between C-6 and C-7 hydrogens in tetrahydropyrimidine rings) .
  • Isotopic labeling : Use 15^15N-labeled precursors to clarify nitrogen connectivity in complex heterocycles () .

Q. What are the best practices for evaluating in vitro pharmacological activity?

  • Target selection : Prioritize assays for kinase inhibition (e.g., KDR kinase in ) or antiparasitic activity (e.g., antitrypanosomal models in ) based on structural analogs .
  • Dose-response profiling : Use microplate fluorimetry to assess IC50_{50} values at varying concentrations (0.1–100 μM) while monitoring cytotoxicity via MTT assays .

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